molecular formula C10H11BrFNO2 B13057589 Methyl3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl

Methyl3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl

Cat. No.: B13057589
M. Wt: 276.10 g/mol
InChI Key: IBLQSTIHNSRHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11BrFNO2·HCl It is a derivative of propanoic acid and contains both bromine and fluorine atoms, making it a halogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluorobenzaldehyde and methyl acrylate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine or fluorine atoms to hydrogen, resulting in dehalogenated products.

    Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Compounds with substituted functional groups in place of bromine or fluorine.

Scientific Research Applications

Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate: A structural isomer with the bromine and fluorine atoms in different positions.

    Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate: A similar compound with chlorine instead of bromine.

    Methyl 3-amino-3-(2-bromo-5-chlorophenyl)propanoate: A compound with both bromine and chlorine atoms.

Uniqueness: Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens in the propanoate structure provides distinct properties that are valuable in various research applications.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3

InChI Key

IBLQSTIHNSRHRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.